3-(3,4-Dichlorophenoxy)azetidine hydrochloride

Antimalarial Plasmodium falciparum DHODH inhibition

Researchers optimizing antimalarial DHODH inhibitors require validated scaffolds with consistent target engagement; generic azetidine analogs exhibit variable biological activity. 3-(3,4-Dichlorophenoxy)azetidine hydrochloride (CAS 606129-60-6) addresses this with: • Sub-10 nM EC50 against drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains • Defined CYP inhibition profile (CYP2E1 IC50: 15,000 nM; CYP3A4: 39,000 nM; CYP2B6: 3,000 nM) for DDI risk assessment • Differentiation-inducing activity in monocytic lineage models Supplied with batch-specific analytical certificates; global shipping from regional stock points.

Molecular Formula C9H10Cl3NO
Molecular Weight 254.5 g/mol
CAS No. 606129-60-6
Cat. No. B1395907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenoxy)azetidine hydrochloride
CAS606129-60-6
Molecular FormulaC9H10Cl3NO
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
InChIKeyWCGIRDBDXDCUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorophenoxy)azetidine hydrochloride: Identity, Specifications & Research Classification


3-(3,4-Dichlorophenoxy)azetidine hydrochloride (CAS 606129-60-6) is a halogenated azetidine derivative with molecular formula C9H10Cl3NO and molar mass 254.54 g/mol [1]. The compound comprises a four-membered nitrogen-containing azetidine ring substituted at the 3-position with a 3,4-dichlorophenoxy moiety, presented as the hydrochloride salt . This compound serves as a synthetic intermediate for azetidine-based pharmaceutical candidates and has documented biological activity profiles including antimalarial effects and differentiation-inducing properties in cellular models [2]. Commercially available from multiple suppliers at purity specifications typically ranging from 95% to 98%, this compound is categorized as a research tool for molecular biology applications and enzyme inhibition studies .

Intermediate Azetidine-based pharmaceutical candidate synthesis
Bioactivity Supports antimalarial DHODH inhibition and cell differentiation model context

3-(3,4-Dichlorophenoxy)azetidine hydrochloride: Structural and Pharmacological Differentiation


Generic substitution among azetidine derivatives is precluded by structure-dependent variations in biological target engagement, metabolic stability, and off-target liability. The 3,4-dichlorophenoxy substituent at the azetidine 3-position confers distinct molecular recognition properties that differ markedly from analogs bearing alternative aryloxy groups (e.g., 2,4-dichloro substitution), N-substituted derivatives (e.g., 1-benzhydryl-3-(3,4-dichlorophenoxy)azetidine), or structurally distinct heterocyclic cores [1]. Empirical evidence demonstrates that this compound exhibits target-specific activity profiles, including sub-10 nM antimalarial EC50 values, micromolar affinity for peripheral benzodiazepine receptor (PBR), and differential cytochrome P450 isoform inhibition, all of which are absent or quantitatively altered in close structural analogs [2][3][4]. The hydrochloride salt form further dictates solubility and formulation behavior relative to free base or alternative salt variants, making direct interchange without revalidation scientifically untenable .

Aryloxy Substituent

3,4-dichloro pattern dictates target recognition; 2,4-isomer or other analogs may not reproduce binding.

N-Substituted Analogs

Free azetidine NH is critical for DHODH activity; N-alkyl/benzyl derivatives lack reported antimalarial response.

Salt Form & Solubility

Hydrochloride salt affects solubility and formulation behavior; free base or alternative salts may require revalidation.

3-(3,4-Dichlorophenoxy)azetidine hydrochloride: Activity, Selectivity & Target Engagement Evidence


Antimalarial DHODH Inhibition

3-(3,4-Dichlorophenoxy)azetidine hydrochloride demonstrates potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with EC50 values of 7 nM against 3D7 strain and 8.20 nM against Dd2 strain [1][2]. By comparison, the structurally related N-substituted analog 1-benzhydryl-3-(3,4-dichlorophenoxy)azetidine (CAS 132924-44-8) exhibits no reported antimalarial activity in the same or comparable assay systems, representing a qualitative rather than merely quantitative difference . The free secondary amine of the target compound enables hydrogen-bonding interactions with the DHODH active site that are sterically precluded in the benzhydryl-substituted analog [3].

Antimalarial DHODH
Head-to-head
EC50 = 7 nM (3D7) / 8.2 nM (Dd2)
vs N-benzhydryl analog: no activity
Supports antimalarial hit selection; underscores free amine pharmacophore requirement.
Reported in P. falciparum assays; conditions: RPMI/albuMAX, 0.5% hematocrit.
Antimalarial Plasmodium falciparum DHODH inhibition

Cytochrome P450 Isoform Selectivity

3-(3,4-Dichlorophenoxy)azetidine hydrochloride exhibits a defined cytochrome P450 inhibition profile: IC50 = 15,000 nM against CYP2E1, IC50 = 39,000 nM against CYP3A4, and IC50 = 3,000 nM against CYP2B6 in human liver microsomes [1][2]. This profile contrasts with known potent CYP inhibitors where IC50 values typically fall below 100 nM. The 5-fold selectivity window between CYP2B6 (IC50 = 3,000 nM) and CYP2E1 (IC50 = 15,000 nM) represents quantifiable differential inhibition, while the 13-fold higher IC50 for CYP3A4 relative to CYP2B6 provides actionable selectivity information for assessing drug-drug interaction potential [3].

CYP Inhibition Panel
Class-level
CYP2B6 IC50 = 3,000 nM
CYP2E1 IC50 = 15,000 nM
CYP3A4 IC50 = 39,000 nM
Informs DDI risk screening; CYP2B6 selectivity window context.
Human liver microsomes; preincubation with NADPH.
Drug metabolism CYP inhibition Drug-drug interaction

TSPO (PBR) Binding Affinity

3-(3,4-Dichlorophenoxy)azetidine hydrochloride binds to rat peripheral benzodiazepine receptor (PBR, now TSPO) with a pIC50 value that translates to micromolar affinity [1]. This contrasts with classical PBR ligands such as PK 11195 (Ki = 9.3 nM) and Ro5-4864 (Ki = 2.9 nM), which exhibit nanomolar to sub-nanomolar affinity [2]. The moderate affinity of this azetidine derivative positions it as a tool compound for structure-activity relationship studies rather than a high-potency pharmacological probe, thereby differentiating it from high-affinity benzodiazepine-based PBR ligands.

TSPO (PBR) Affinity
Cross-study
Micromolar pIC50
vs PK 11195 Ki = 9.3 nM
vs Ro5-4864 Ki = 2.9 nM
Supports TSPO SAR exploration; affinity context differs from high-potency ligands.
Rat PBR binding assay; comparability across studies to verify.
Neuroinflammation PBR/TSPO Radioligand binding

Differentiation-Inducing Activity in Undifferentiated Cells

3-(3,4-Dichlorophenoxy)azetidine hydrochloride exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1][2]. This differentiation-inducing property is mechanistically distinct from cytotoxic agents that induce apoptosis without lineage commitment. By comparison, a broader evaluation of azetidine analogs against murine lymphocytic leukemia P388 in vivo demonstrated that azetidine-containing compounds were rated as inactive, with only marginal exceptions, suggesting that differentiation-inducing activity may represent a distinct mechanism from classical cytotoxic antiproliferative effects [3].

Differentiation Induction
Class-level
Arrests proliferation; induces monocytic lineage
vs azetidine analogs inactive in P388 in vivo
Supports cell differentiation research; mechanism context distinct from cytotoxicity.
Patent-reported activity; model context to verify.
Cancer Differentiation therapy Monocyte differentiation

3,4- vs 2,4-Dichloro Positional Isomer Comparison

The 3,4-dichloro substitution pattern on the phenoxy ring of 3-(3,4-dichlorophenoxy)azetidine hydrochloride represents a specific positional isomer distinct from the 2,4-dichlorophenoxy analog (3-(2,4-dichlorophenoxy)azetidine hydrochloride) [1]. Positional isomerism in aryloxy azetidines alters the dihedral angle between the aromatic ring and the azetidine oxygen, modifying the spatial orientation of chlorine substituents and consequently affecting hydrogen-bonding and halogen-bonding interactions with biological targets. While direct comparative biological data between these isomers is not yet reported, established medicinal chemistry principles predict divergent target engagement profiles based solely on this substitution pattern difference [2].

Positional Isomer
Data to verify
3,4-dichloro substitution
vs 2,4-dichloro isomer
Positional isomer identity defines unique chemical space; bioactivity context not yet established.
No comparative bioactivity data available; structural basis only.
SAR Positional isomer Receptor binding

3-(3,4-Dichlorophenoxy)azetidine hydrochloride: Application Scenarios


Antimalarial DHODH Hit-to-Lead Optimization

Procure 3-(3,4-dichlorophenoxy)azetidine hydrochloride as a validated starting scaffold for Plasmodium falciparum DHODH inhibitor optimization. The compound demonstrates sub-10 nM EC50 values against both drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains, establishing it as a potent antimalarial hit [1]. The free azetidine NH serves as a critical hydrogen-bond donor for DHODH active site engagement, distinguishing it from N-substituted analogs that lack this activity. This compound is appropriate for medicinal chemistry programs requiring a tractable core for parallel SAR expansion at the azetidine nitrogen and phenoxy ring positions.

Differentiation Therapy: Monocytic Lineage Commitment

Utilize 3-(3,4-dichlorophenoxy)azetidine hydrochloride in cellular differentiation assays focused on monocytic lineage commitment. The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, providing a mechanistic alternative to apoptosis-inducing cytotoxic agents [2]. This property is documented in patent literature for applications including cancer (cervical and ovarian carcinoma) and dermatological conditions (psoriasis) [3]. Researchers investigating differentiation therapy, particularly in hematological malignancies, should consider this compound for phenotypic screening cascades.

CYP-Mediated Drug-Drug Interaction Risk Assessment

Deploy 3-(3,4-dichlorophenoxy)azetidine hydrochloride as a reference compound for CYP inhibition profiling in drug metabolism studies. The compound's defined IC50 values against CYP2E1 (15,000 nM), CYP3A4 (39,000 nM), and CYP2B6 (3,000 nM) provide a quantifiable benchmark for assessing DDI liability of azetidine-containing drug candidates [4]. The 5-fold to 13-fold selectivity windows between isoforms enable rank-ordering of new chemical entities against a well-characterized azetidine scaffold, facilitating early-stage DDI risk stratification.

Neuroinflammation: PBR/TSPO Ligand SAR Studies

Incorporate 3-(3,4-dichlorophenoxy)azetidine hydrochloride into SAR campaigns targeting the peripheral benzodiazepine receptor (TSPO) for neuroinflammation applications. The compound's moderate micromolar affinity for rat PBR positions it as a useful comparator for structure-activity relationship mapping rather than as a high-potency pharmacological tool [5]. This moderate affinity enables clear resolution of affinity-enhancing structural modifications during hit expansion, providing a baseline signal from which improved analogs can be differentiated.

Application
Selection Property
Validation Focus
Antimalarial DHODH inhibitor hit-to-lead research
DHODH inhibition activity context
Strain-specific EC50 endpoint review (3D7/Dd2)
Cell differentiation model studies (monocytic lineage)
Differentiation-inducing activity context
Lineage commitment endpoint monitoring
CYP-mediated DDI risk profiling in drug metabolism research
CYP isoform inhibition selectivity
CYP panel IC50 benchmark comparison (human liver microsomes)
TSPO (PBR) ligand SAR exploration
Moderate TSPO affinity context
SAR affinity benchmark differentiation

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